3-(4-Nitrophenoxy)azetidine-1-sulfonyl fluoride
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Overview
Description
3-(4-Nitrophenoxy)azetidine-1-sulfonyl fluoride is a chemical compound with the molecular formula C9H9FN2O5S and a molecular weight of 276.24 g/mol. This compound features a unique structure that includes a nitrophenoxy group, an azetidine ring, and a sulfonyl fluoride group. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenoxy)azetidine-1-sulfonyl fluoride typically involves the reaction of 4-nitrophenol with azetidine-1-sulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenoxy)azetidine-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The azetidine ring can undergo oxidation reactions to form corresponding oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Triethylamine, pyridine, or other bases.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted azetidine derivatives.
Reduction: Formation of 3-(4-aminophenoxy)azetidine-1-sulfonyl fluoride.
Oxidation: Formation of azetidine oxides.
Scientific Research Applications
3-(4-Nitrophenoxy)azetidine-1-sulfonyl fluoride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of serine proteases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenoxy)azetidine-1-sulfonyl fluoride involves the reactivity of its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. This covalent modification can inhibit enzyme activity, making it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitrophenoxy)azetidine-1-sulfonyl chloride
- 3-(4-Nitrophenoxy)azetidine-1-sulfonyl bromide
- 3-(4-Nitrophenoxy)azetidine-1-sulfonyl iodide
Uniqueness
3-(4-Nitrophenoxy)azetidine-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which is more reactive compared to other sulfonyl halides. This increased reactivity makes it particularly useful in applications requiring rapid and efficient covalent modification of biological molecules .
Properties
IUPAC Name |
3-(4-nitrophenoxy)azetidine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O5S/c10-18(15,16)11-5-9(6-11)17-8-3-1-7(2-4-8)12(13)14/h1-4,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUZHKUCPSATHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)F)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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